

Application Notes and Protocols for M090 Long-Term In Vivo Studies

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Compound of Interest

Compound Name: M090

Cat. No.: B15536715

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Introduction

M090 is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and angiogenesis in many human cancers. These application notes provide detailed protocols for conducting long-term in vivo efficacy studies of **M090** in a xenograft mouse model. The methodologies described herein are intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of **M090**.

Experimental Protocols

1. Cell Culture and Tumor Implantation

- Cell Line: Human colorectal carcinoma cell line (HCT116)
- Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Cell Preparation: Cells are grown to 80-90% confluency, harvested by trypsinization, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a final concentration of 2×10^7 cells/mL.
- Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.

- Implantation: A 100 μ L cell suspension (containing 2×10^6 cells) is subcutaneously injected into the right flank of each mouse.

2. **M090** Formulation and Administration

- Formulation: **M090** is formulated in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
- Administration: The **M090** formulation or vehicle control is administered via oral gavage (p.o.) once daily.

3. Long-Term Efficacy Study Design

- Tumor Growth Monitoring: Tumors are allowed to grow to an average volume of 100-150 mm³.
- Randomization: Mice are randomized into treatment groups (n=10 per group) based on tumor volume.
- Treatment Schedule: Treatment is initiated and continued for 28 consecutive days.
- Endpoints:
 - Tumor volume is measured twice weekly using digital calipers (Volume = (Length x Width²)/2).
 - Body weight is recorded twice weekly as an indicator of toxicity.
 - At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation

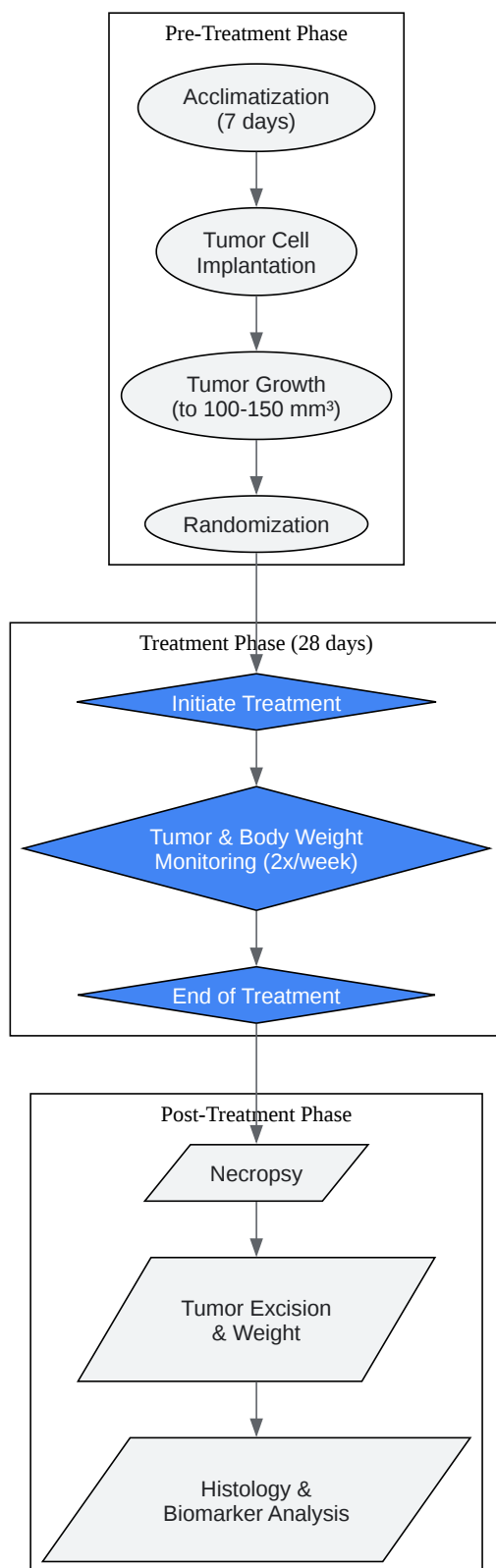
Table 1: Treatment Groups and Dosing Regimen

Group	Treatment	Dose (mg/kg)	Route	Schedule
1	Vehicle Control	-	p.o.	QD x 28 days
2	M090	25	p.o.	QD x 28 days
3	M090	50	p.o.	QD x 28 days

Table 2: Summary of Antitumor Efficacy of **M090**

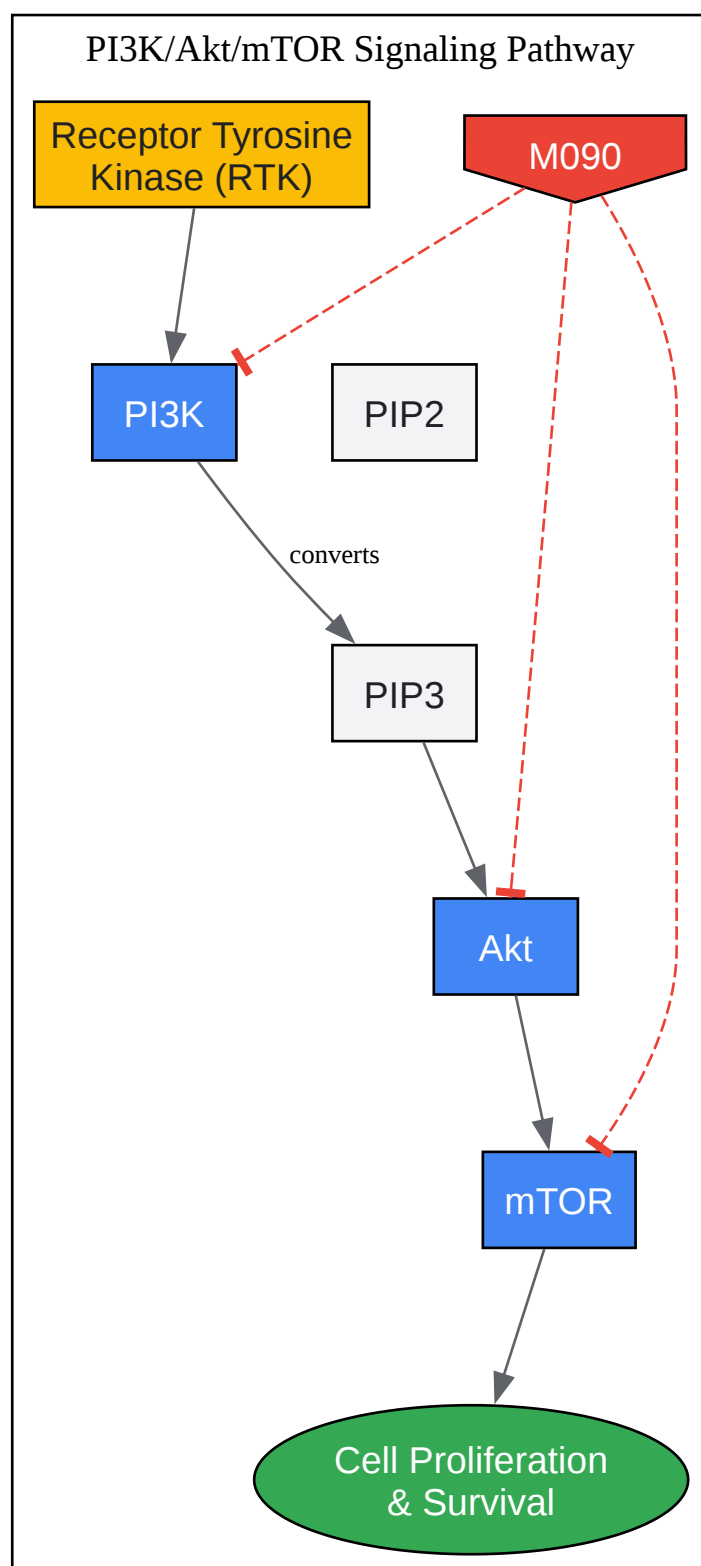
Treatment Group	Mean Final Tumor Volume (mm ³) ± SEM	Percent Tumor Growth Inhibition (%)	Mean Final Body Weight (g) ± SEM
Vehicle Control	1580 ± 150	-	22.5 ± 0.8
M090 (25 mg/kg)	790 ± 95	50	22.1 ± 0.7
M090 (50 mg/kg)	425 ± 60	73	21.8 ± 0.9

Visualizations



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Caption: Experimental workflow for a long-term in vivo study of **M090**.



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Caption: Hypothetical mechanism of action of **M090** on the PI3K/Akt/mTOR pathway.

- To cite this document: BenchChem. [Application Notes and Protocols for M090 Long-Term In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15536715#m090-treatment-schedule-for-long-term-in-vivo-studies]

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